molecular formula C15H19NO B7441185 cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B7441185
M. Wt: 229.32 g/mol
InChI Key: QHAKDJOZUCAXQH-UHFFFAOYSA-N
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Description

The compound “cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a derivative of 3,4-dihydroisoquinoline, a type of isoquinoline . Isoquinoline derivatives are known to have a broad range of biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, antifungal, and antidepressant effects .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives often involves the cyclization of carbamate/urea/thiourea, isocyanate, or reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, and transition metal-catalyzed by C-H activation aryl amide are also used .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some 3,4-dihydroisoquinoline derivatives have been found to have antidepressant effects likely mediated by an increase in central nervous system 5-HT and NE .

properties

IUPAC Name

cyclopentyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(13-6-2-3-7-13)16-10-9-12-5-1-4-8-14(12)11-16/h1,4-5,8,13H,2-3,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAKDJOZUCAXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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